molecular formula C16H19N3O2 B11666841 N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B11666841
M. Wt: 285.34 g/mol
InChI Key: LAMCJUJTQOWEAT-BMRADRMJSA-N
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Description

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a chemical compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . This compound is known for its unique structure, which includes a hydroxyphenyl group and a pyrrol-2-yl group, making it a valuable molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation of 4-hydroxyacetophenone with 1-methyl-1H-pyrrole-2-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrol-2-yl group can also participate in binding interactions, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is unique due to its combination of a hydroxyphenyl group and a pyrrol-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)propylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C16H19N3O2/c1-3-15(12-6-8-14(20)9-7-12)17-18-16(21)11-13-5-4-10-19(13)2/h4-10,20H,3,11H2,1-2H3,(H,18,21)/b17-15+

InChI Key

LAMCJUJTQOWEAT-BMRADRMJSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=C(C=C2)O

Canonical SMILES

CCC(=NNC(=O)CC1=CC=CN1C)C2=CC=C(C=C2)O

Origin of Product

United States

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